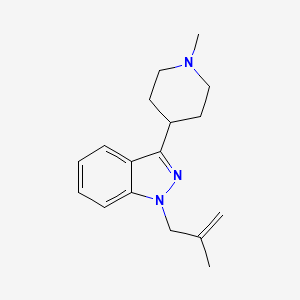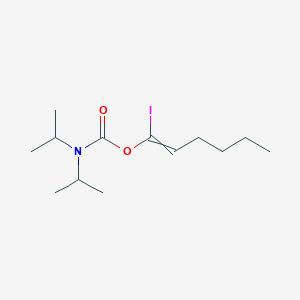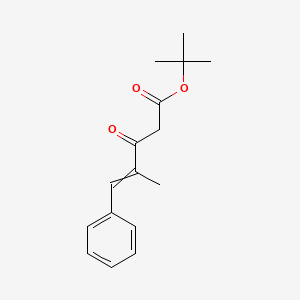![molecular formula C37H13F12N5 B12589521 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-92-1](/img/structure/B12589521.png)
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction may produce partially hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and pyridine rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrimidine
- 2,4,6-Triphenylpyrylium tetrafluoroborate
Uniqueness
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to its combination of multiple fluorine atoms and pyridine rings, which confer distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
650606-92-1 |
|---|---|
Molekularformel |
C37H13F12N5 |
Molekulargewicht |
755.5 g/mol |
IUPAC-Name |
2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C37H13F12N5/c38-25-19(14-7-1-4-10-50-14)26(39)32(45)22(31(25)44)17-13-18(23-33(46)27(40)20(28(41)34(23)47)15-8-2-5-11-51-15)54-37(53-17)24-35(48)29(42)21(30(43)36(24)49)16-9-3-6-12-52-16/h1-13H |
InChI-Schlüssel |
AMOSKLGABPMVRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

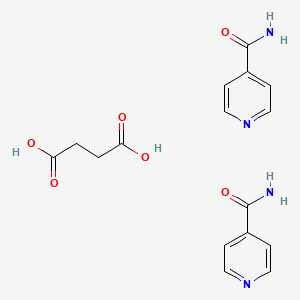
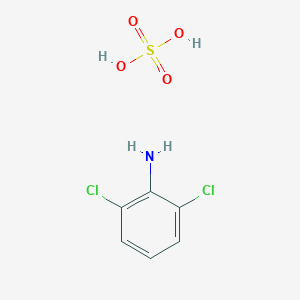


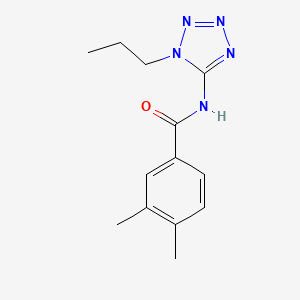
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
